2-(4-chlorophenoxy)-N-(3-fluoro-2-methylphenyl)acetamide
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Overview
Description
2-(4-chlorophenoxy)-N-(3-fluoro-2-methylphenyl)acetamide is an organic compound that belongs to the class of acetamides This compound is characterized by the presence of a chlorophenoxy group and a fluoro-methylphenyl group attached to an acetamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-chlorophenoxy)-N-(3-fluoro-2-methylphenyl)acetamide typically involves the following steps:
Preparation of 4-chlorophenol: This can be achieved by chlorination of phenol using chlorine gas in the presence of a catalyst such as ferric chloride.
Formation of 4-chlorophenoxyacetic acid: 4-chlorophenol is reacted with chloroacetic acid in the presence of a base like sodium hydroxide to form 4-chlorophenoxyacetic acid.
Synthesis of 2-(4-chlorophenoxy)acetamide: The 4-chlorophenoxyacetic acid is then converted to its corresponding acyl chloride using thionyl chloride, followed by reaction with ammonia to form 2-(4-chlorophenoxy)acetamide.
Introduction of the 3-fluoro-2-methylphenyl group: This step involves the reaction of 2-(4-chlorophenoxy)acetamide with 3-fluoro-2-methylaniline in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to yield the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(4-chlorophenoxy)-N-(3-fluoro-2-methylphenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorophenoxy and fluoro-methylphenyl groups can participate in nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different functional groups.
Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.
Common Reagents and Conditions
Substitution Reactions: Common reagents include halogens, nucleophiles like hydroxide or alkoxide ions, and electrophiles such as alkyl halides.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are used.
Major Products
Substitution: Depending on the substituents introduced, various substituted derivatives of the original compound can be formed.
Oxidation: Products may include carboxylic acids, ketones, or aldehydes.
Reduction: Products may include alcohols or amines.
Hydrolysis: The major products are 4-chlorophenoxyacetic acid and 3-fluoro-2-methylaniline.
Scientific Research Applications
2-(4-chlorophenoxy)-N-(3-fluoro-2-methylphenyl)acetamide has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of certain diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of 2-(4-chlorophenoxy)-N-(3-fluoro-2-methylphenyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular functions and signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-chlorophenoxy)-N-(3-chloro-2-methylphenyl)acetamide
- 2-(4-chlorophenoxy)-N-(3-fluoro-2-ethylphenyl)acetamide
- 2-(4-bromophenoxy)-N-(3-fluoro-2-methylphenyl)acetamide
Uniqueness
2-(4-chlorophenoxy)-N-(3-fluoro-2-methylphenyl)acetamide is unique due to the specific combination of its chlorophenoxy and fluoro-methylphenyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-(4-chlorophenoxy)-N-(3-fluoro-2-methylphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13ClFNO2/c1-10-13(17)3-2-4-14(10)18-15(19)9-20-12-7-5-11(16)6-8-12/h2-8H,9H2,1H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RLFBDSBSPGYBHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1F)NC(=O)COC2=CC=C(C=C2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13ClFNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.72 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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